Chloro-acetic acid sec-butyl ester
Overview
Description
Chloro-acetic acid sec-butyl ester is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular ester is derived from chloro-acetic acid and sec-butanol, and it has a molecular formula of C6H11ClO2. It is used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Chloro-acetic acid sec-butyl ester can be synthesized through the esterification of chloro-acetic acid with sec-butanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically involves refluxing the mixture for several hours to achieve a high yield of the ester .
Industrial Production Methods: In industrial settings, the esterification process is scaled up using large reactors where chloro-acetic acid and sec-butanol are mixed with a catalytic amount of sulfuric acid. The reaction mixture is heated under reflux conditions, and the ester is then purified through distillation .
Chemical Reactions Analysis
Types of Reactions: Chloro-acetic acid sec-butyl ester undergoes several types of chemical reactions, including hydrolysis, substitution, and reduction.
Common Reagents and Conditions:
Substitution: The chlorine atom in the ester can be substituted with other nucleophiles under appropriate conditions.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Major Products:
Hydrolysis: Chloro-acetic acid and sec-butanol.
Substitution: Various substituted esters depending on the nucleophile used.
Reduction: Sec-butyl alcohol.
Scientific Research Applications
Chloro-acetic acid sec-butyl ester has several applications in scientific research and industry:
Chemistry: Used as an intermediate in organic synthesis for the preparation of various compounds.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals.
Industry: Applied in the production of fragrances, flavoring agents, and solvents.
Mechanism of Action
The mechanism of action of chloro-acetic acid sec-butyl ester involves its hydrolysis to produce chloro-acetic acid and sec-butanol. The ester bond is cleaved by the addition of water, facilitated by an acid or base catalyst. The resulting products can then participate in further chemical reactions .
Comparison with Similar Compounds
Butyl acetate: Another ester with similar applications but derived from acetic acid and butanol.
Ethyl acetate: Commonly used ester with a lower molecular weight and different physical properties.
Methyl acetate: A smaller ester with similar chemical reactivity but different industrial uses.
Uniqueness: Chloro-acetic acid sec-butyl ester is unique due to the presence of the chlorine atom, which imparts distinct reactivity and allows for further functionalization through substitution reactions .
Properties
IUPAC Name |
butan-2-yl 2-chloroacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO2/c1-3-5(2)9-6(8)4-7/h5H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCUHSYTVMNEJFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80298322 | |
Record name | Sec-butyl chloroacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80298322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17696-64-9 | |
Record name | 1-Methylpropyl 2-chloroacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17696-64-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chloro-acetic acid sec-butyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017696649 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetic acid, 1-methylpropyl ester | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122557 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Sec-butyl chloroacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80298322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chloro-acetic acid sec-butyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.219.718 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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